molecular formula C14H17Br B11826730 1-Hexyl-2-(4-bromophenyl)acetylene

1-Hexyl-2-(4-bromophenyl)acetylene

Cat. No.: B11826730
M. Wt: 265.19 g/mol
InChI Key: ZMKNQFUPVRRNGB-UHFFFAOYSA-N
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Description

1-Hexyl-2-(4-bromophenyl)acetylene is an organic compound with the molecular formula C14H17Br. It is a reagent used in the synthesis of [n]cyclo-para-phenylenes to form nanoporous packing structures. Additionally, it is a component in the improvement of aqueous solubility of retinoic acid receptor agonists.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexyl-2-(4-bromophenyl)acetylene can be synthesized through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as laboratory methods, with optimizations for scale, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-2-(4-bromophenyl)acetylene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alkanes or alkenes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted acetylene derivatives.

Scientific Research Applications

1-Hexyl-2-(4-bromophenyl)acetylene has several scientific research applications:

    Chemistry: Used in the synthesis of [n]cyclo-para-phenylenes for nanoporous packing structures.

    Biology: Component in the improvement of aqueous solubility of retinoic acid receptor agonists.

    Industry: Utilized in the production of advanced materials and nanocomposites.

Mechanism of Action

The mechanism of action of 1-Hexyl-2-(4-bromophenyl)acetylene involves its interaction with molecular targets such as retinoic acid receptors. The compound improves the aqueous solubility of retinoic acid receptor agonists, enhancing their bioavailability and efficacy . The pathways involved include receptor binding and activation, leading to downstream biological effects.

Comparison with Similar Compounds

1-Hexyl-2-(4-bromophenyl)acetylene can be compared with other similar compounds such as:

  • 1-Bromo-4-(1-octyn-1-yl)benzene
  • 1-Bromo-4-(oct-1-ynyl)benzene

These compounds share structural similarities but differ in their specific applications and properties. The uniqueness of this compound lies in its specific use in nanoporous packing structures and its role in improving the solubility of retinoic acid receptor agonists.

Biological Activity

1-Hexyl-2-(4-bromophenyl)acetylene is an organic compound notable for its applications in organic synthesis and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C14H17Br
  • Molecular Weight: 265.19 g/mol
  • CAS Number: 252011-38-4
  • Canonical SMILES: CCCCCCC#CC1=CC=C(C=C1)Br

This compound is primarily used as a reagent in the synthesis of [n]cyclo-para-phenylenes, which are significant in the development of nanoporous materials and other advanced materials applications .

Cytotoxicity

Research has indicated that compounds structurally similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that related phenylacetylene derivatives display IC50 values in the range of 10-60 µM against human fibrosarcoma cell lines . While specific data on this compound is limited, its structural characteristics suggest potential cytotoxicity that warrants further investigation.

Antioxidant Activity

Antioxidant properties are crucial for compounds that mitigate oxidative stress-related damage in cells. While direct studies on this compound are sparse, similar compounds have demonstrated antioxidant activity, which is beneficial in preventing cellular damage from free radicals .

The mechanisms through which this compound may exert its biological effects can be hypothesized based on the behavior of related compounds:

  • Cell Cycle Arrest: Some acetylene derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction: Similar compounds have been reported to activate apoptotic pathways, effectively leading to programmed cell death in malignant cells.

Study on Related Compounds

A study investigating the cytotoxic effects of various phenylacetylene derivatives revealed that compounds with bulky and electron-withdrawing substituents at specific positions exhibited enhanced cytotoxic activity against leukemia cell lines (HL-60 and K-562). The most active compound had an IC50 value as low as 1.2 µM . This suggests that structural modifications similar to those in this compound could enhance its biological activity.

Comparative Analysis of Biological Activities

CompoundIC50 (µM)Activity TypeReference
This compoundTBDPotential CytotoxicityHypothetical
Phenylacetylene Derivative A10Cytotoxicity
Phenylacetylene Derivative B60Cytotoxicity
Phenylacetylene Derivative C1.2Cytotoxicity

Properties

Molecular Formula

C14H17Br

Molecular Weight

265.19 g/mol

IUPAC Name

1-bromo-4-oct-1-ynylbenzene

InChI

InChI=1S/C14H17Br/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-6H2,1H3

InChI Key

ZMKNQFUPVRRNGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=C(C=C1)Br

Origin of Product

United States

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